molecular formula C10H14O3 B1531181 (+/-)-cis-6-Hydroxy-1-methylbicyclo[4.3.0]nonane-2,7-dione CAS No. 1192178-33-8

(+/-)-cis-6-Hydroxy-1-methylbicyclo[4.3.0]nonane-2,7-dione

Cat. No.: B1531181
CAS No.: 1192178-33-8
M. Wt: 182.22 g/mol
InChI Key: CAYWOGVLFCOLCK-VHSXEESVSA-N
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Description

(+/-)-cis-6-Hydroxy-1-methylbicyclo[430]nonane-2,7-dione is a bicyclic compound with a unique structure that includes a hydroxyl group and two ketone functionalities

Scientific Research Applications

(+/-)-cis-6-Hydroxy-1-methylbicyclo[4.3.0]nonane-2,7-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products.

    Biology: The compound can be used in studies of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.

Safety and Hazards

Safety and hazard information for “(+/-)-cis-6-Hydroxy-1-methylbicyclo[4.3.0]nonane-2,7-dione” is not provided in the search results .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-cis-6-Hydroxy-1-methylbicyclo[4.3.0]nonane-2,7-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Diels-Alder reaction followed by selective reduction and oxidation steps to introduce the hydroxyl and ketone groups. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(+/-)-cis-6-Hydroxy-1-methylbicyclo[4.3.0]nonane-2,7-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form additional ketone or aldehyde functionalities.

    Reduction: The ketone groups can be reduced to alcohols under suitable conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with halogens.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce diols.

Mechanism of Action

The mechanism by which (+/-)-cis-6-Hydroxy-1-methylbicyclo[4.3.0]nonane-2,7-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (+/-)-cis-6-Hydroxy-1-methylbicyclo[4.3.0]nonane-2,7-dione: is similar to other bicyclic compounds with hydroxyl and ketone functionalities, such as:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of both hydroxyl and ketone groups, which make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

(3aR,7aS)-7a-hydroxy-3a-methyl-3,5,6,7-tetrahydro-2H-indene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-9-6-4-8(12)10(9,13)5-2-3-7(9)11/h13H,2-6H2,1H3/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYWOGVLFCOLCK-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C1(CCCC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC(=O)[C@@]1(CCCC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679192
Record name (3aR,7aS)-7a-Hydroxy-3a-methylhexahydro-1H-indene-1,4(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192178-33-8
Record name (3aR,7aS)-7a-Hydroxy-3a-methylhexahydro-1H-indene-1,4(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+/-)-cis-6-Hydroxy-1-methylbicyclo[4.3.0]nonane-2,7-dione
Reactant of Route 2
(+/-)-cis-6-Hydroxy-1-methylbicyclo[4.3.0]nonane-2,7-dione
Reactant of Route 3
(+/-)-cis-6-Hydroxy-1-methylbicyclo[4.3.0]nonane-2,7-dione
Reactant of Route 4
(+/-)-cis-6-Hydroxy-1-methylbicyclo[4.3.0]nonane-2,7-dione
Reactant of Route 5
(+/-)-cis-6-Hydroxy-1-methylbicyclo[4.3.0]nonane-2,7-dione
Reactant of Route 6
(+/-)-cis-6-Hydroxy-1-methylbicyclo[4.3.0]nonane-2,7-dione

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